3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H10BrClN4 and a molecular weight of 361.631 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 3-bromobenzaldehyde with 4-chloro-1-phthalazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: Similar in structure but with a different position of the bromine atom.
3-Bromo-4-hydroxy-5-methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: Contains additional hydroxyl and methoxy groups.
Uniqueness
3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms, along with the phthalazinylhydrazone moiety, makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H10BrClN4 |
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Molecular Weight |
361.62 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-chlorophthalazin-1-amine |
InChI |
InChI=1S/C15H10BrClN4/c16-11-5-3-4-10(8-11)9-18-20-15-13-7-2-1-6-12(13)14(17)19-21-15/h1-9H,(H,20,21)/b18-9+ |
InChI Key |
IRZCFUZCERJIST-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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